molecular formula C19H23NO B1670736 Diphenylpyraline CAS No. 147-20-6

Diphenylpyraline

Cat. No. B1670736
CAS RN: 147-20-6
M. Wt: 281.4 g/mol
InChI Key: OWQUZNMMYNAXSL-UHFFFAOYSA-N
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Description

Diphenylpyraline (DPP) is a first-generation antihistamine with anticholinergic effects of the diphenyl piperidine class . It is marketed in Europe for the treatment of allergies . DPP has also been found to act as a dopamine reuptake inhibitor and produces hyperactivity in rodents . It has been shown to be useful in the treatment of Parkinsonism .


Synthesis Analysis

Diphenylpyraline is synthesized via the coupling of 4-hydroxy-1-methylpiperidine with benzhydrylbromide .


Molecular Structure Analysis

The molecular formula of Diphenylpyraline is C19H23NO . The average mass is 281.392 Da and the monoisotopic mass is 281.177979 Da .


Chemical Reactions Analysis

As an antihistamine, Diphenylpyraline acts by competing with histamine for H1-receptor sites on effector cells . This reduces the effects of histamine, leading to a temporary reduction of allergy symptoms .


Physical And Chemical Properties Analysis

Diphenylpyraline has a density of 1.1±0.1 g/cm3, a boiling point of 378.7±42.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . The enthalpy of vaporization is 62.7±3.0 kJ/mol and the flash point is 111.6±30.2 °C . The index of refraction is 1.587 .

Scientific Research Applications

Neurobiological Effects

  • Psychostimulant Properties: Diphenylpyraline hydrochloride (DPP) demonstrates effects similar to cocaine, acting as a competitive dopamine transporter inhibitor. It notably inhibits dopamine uptake, resulting in elevated extracellular dopamine levels, and induces locomotor activation (Lapa et al., 2005).

Medicinal Chemistry Applications

  • NMR Spectroscopy: Diphenylpyraline and its derivatives, known for their antimycobacterial potency, have been studied using NMR spectroscopy to investigate conformations and configurations. Theoretical and experimental investigations provided satisfactory results for predicting NMR properties (Alpaslan & Sagdinc, 2019).

Antimycobacterial Potency

  • 2-Substituted Derivatives: Studies have shown that certain modifications, such as a 2-isopropyl derivative and a 1,2-diphenyl analogue, increase the antimycobacterial potency of diphenylpyraline derivatives (Weis et al., 2008).

Antifungal Activity

  • Clinical Evaluation as Antifungal Agent: Diphenylpyraline has been evaluated for its antifungal activity against organisms like Trichophyton rubrum and Candida albicans, showing promising results in clinical trials (Sokoloff, 1951).

Analytical Chemistry

  • Determination in Plasma and Urine: High-performance liquid chromatography has been used for the determination of diphenylpyraline at nanogram concentrations in plasma and urine, demonstrating the method's reliability and specificity (Ebete & Koundourellis, 1996).

Potential Therapeutic Applications

  • Vascular Effects: Diphenylpyraline and its analogs have been shown to inhibit contractions in mesenteric arteries, suggesting potential therapeutic roles in treating some cardiotoxic effects of cocaine intoxications (Pulgar & Harp, 2014).

Safety And Hazards

For detailed safety and hazard information, please refer to the Material Safety Data Sheet (MSDS) for Diphenylpyraline .

Future Directions

In the future, clinically advantageous H1 antihistamines developed with the aid of molecular techniques might be available . This could potentially include improved versions of Diphenylpyraline.

properties

IUPAC Name

4-benzhydryloxy-1-methylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO/c1-20-14-12-18(13-15-20)21-19(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,18-19H,12-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWQUZNMMYNAXSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)OC(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

132-18-3 (hydrochloride)
Record name Diphenylpyraline [INN:BAN]
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DSSTOX Substance ID

DTXSID3022952
Record name Diphenylpyraline
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Molecular Weight

281.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Diphenylpyraline
Source Human Metabolome Database (HMDB)
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Solubility

1.88e-02 g/L
Record name Diphenylpyraline
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Mechanism of Action

Antihistamines such as diphenylpyraline used in the treatment of allergy act by competing with histamine for H1-receptor sites on effector cells. This reduces the effects of histamine, leading to a temporary reduction of allergy symptoms.
Record name Diphenylpyraline
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Product Name

Diphenylpyraline

CAS RN

147-20-6
Record name Diphenylpyraline
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Record name Diphenylpyraline [INN:BAN]
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Record name Diphenylpyraline
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Record name DIPHENYLPYRALINE
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Record name Diphenylpyraline
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,060
Citations
R Weis, J Faist, U di Vora, K Schweiger… - European journal of …, 2008 - Elsevier
2-Substituted derivatives of diphenylpyraline and their 1-phenyl and 1-phenethyl analogues have been prepared in several steps from dihydropyridine-2(1H)-thiones. The structures of …
Number of citations: 15 www.sciencedirect.com
R Weis, AJ Kungl, W Seebacher - Tetrahedron, 2003 - Elsevier
… Diphenylpyraline 19 is an antihistaminic … diphenylpyraline analogues has not yet been reported. This paper deals with the first syntheses of 2-substituted derivatives of diphenylpyraline …
Number of citations: 15 www.sciencedirect.com
RE Choo, CM Murphy, HE Jones, MA Huestis - Journal of Chromatography …, 2005 - Elsevier
This paper details a validated liquid chromatography atmospheric pressure chemical ionization tandem mass spectrometry (LC–APCI–MS/MS) method for the quantification of …
Number of citations: 43 www.sciencedirect.com
M Vasudevan, S Ravisankar… - … of pharmaceutical and …, 2000 - Elsevier
A simple, precise and accurate HPLC method was developed for the simultaneous estimation of phenylpropanolamine HCl, guaiphenesin and diphenylpyraline HCl in syrup. The …
Number of citations: 28 www.sciencedirect.com
T Ohno, S Kobayashi, M Hayashi, M Sakurai… - Journal of the …, 2001 - Elsevier
A long-term follow-up study was made of three patients with cerebrotendinous xanthomatosis (CTX) associated with parkinsonism, two of whom were siblings. Besides typical CTX …
Number of citations: 30 www.sciencedirect.com
GB Lapa, TA Mathews, J Harp, EA Budygin… - European journal of …, 2005 - Elsevier
Diphenylpyraline hydrochloride (DPP) is used clinically as an antihistamine drug, but its neurobiological effects are not completely understood. Voltammetry and microdialysis were …
Number of citations: 20 www.sciencedirect.com
SF Hammad, SF El-Malla, BZ El-Khateeb - Spectrochimica Acta Part A …, 2023 - Elsevier
… for simultaneous determination of diphenylpyraline, paracetamol and caffeine … diphenylpyraline. Method II was effectively applied for the simultaneous determination of diphenylpyraline, …
Number of citations: 4 www.sciencedirect.com
EB Oleson, MJ Ferris, RA España, J Harp… - European journal of …, 2012 - Elsevier
Diphenylpyraline hydrochloride (DPP) is an internationally available antihistamine that produces therapeutic antiallergic effects by binding to histamine H 1 receptors. The complete …
Number of citations: 15 www.sciencedirect.com
DM Shakleya, LM Jansson, MA Huestis - Journal of Chromatography B, 2007 - Elsevier
A validated, quantitative LC–APCI-MS/MS method for methadone, EDDP and EMDP in 200-μL plasma is presented. Specimen preparation was limited to protein precipitation and …
Number of citations: 28 www.sciencedirect.com
C Upton, M Jaffar - Pharmacy and Pharmacology …, 1996 - Wiley Online Library
High field 1 H NMR spectra of the commercially‐available H 1 ‐receptor antagonist 1‐methyl‐4‐diphenylmethox‐ypiperidine HCl (1, diphenylpyraline) showed that the protonated base, …
Number of citations: 3 onlinelibrary.wiley.com

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